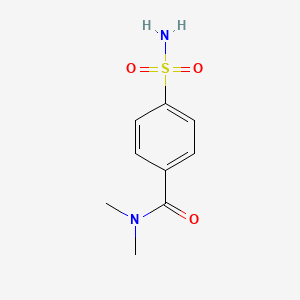

N,N-dimethyl-4-sulfamoylbenzamide

Overview

Description

N,N-Dimethyl-4-sulfamoylbenzamide is an organic compound with the empirical formula C9H12N2O3S and a molecular weight of 228.27 g/mol . It is a solid at room temperature and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-sulfamoylbenzamide typically involves the reaction of 4-aminobenzamide with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 4-aminobenzamide reacts with dimethyl sulfate to form the dimethylated product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-4-sulfamoylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.

Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-sulfamoylbenzamide exerts its effects involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

- N,N-Dimethyl-3-sulfamoylbenzamide

- 4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide

- 2-Fluoro-5-sulfamoylbenzamide

Comparison: N,N-Dimethyl-4-sulfamoylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in enzyme inhibition, making it a valuable compound for specific applications in research and industry.

Biological Activity

N,N-Dimethyl-4-sulfamoylbenzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its sulfonamide group, exhibits a range of biological effects, primarily through enzyme inhibition and interactions with various biological targets.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H12N2O3S

- Molecular Weight : 240.28 g/mol

The presence of the sulfamoyl group is critical for its biological activity, as it is known to interact with enzymes involved in metabolic pathways.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It binds to the active sites of specific enzymes, preventing substrate access and thereby inhibiting enzymatic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in different biological systems .

1. Enzyme Inhibition

Research indicates that this compound inhibits key enzymes involved in metabolic processes. For example, studies have shown that it can inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, leading to antibacterial effects.

2. Antiviral Activity

Recent studies have explored its potential as an antiviral agent. A notable investigation demonstrated that sulfamoylbenzamide derivatives, including this compound, inhibit the assembly of hepatitis B virus (HBV) nucleocapsids. This action disrupts viral replication and reduces the secretion of viral antigens .

3. Antibacterial Properties

The compound's sulfonamide moiety confers significant antibacterial properties. By acting as a competitive inhibitor of bacterial dihydropteroate synthase, it disrupts bacterial growth and replication, making it a candidate for treating various bacterial infections .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. The compound is expected to exhibit favorable absorption and distribution characteristics due to its small molecular size and polar functional groups. However, further studies are required to elucidate its metabolic pathways and potential toxicity profiles.

Properties

IUPAC Name |

N,N-dimethyl-4-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-11(2)9(12)7-3-5-8(6-4-7)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATCOXOSYWGZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438587 | |

| Record name | N,N-dimethyl-4-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38576-77-1 | |

| Record name | N,N-dimethyl-4-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.